molecular formula C19H19ClFN3O2S B2650911 3-chloro-N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)-4-fluorobenzenesulfonamide CAS No. 2034327-89-2

3-chloro-N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)-4-fluorobenzenesulfonamide

Cat. No. B2650911
M. Wt: 407.89
InChI Key: VOOMFKGBGZJOIR-UHFFFAOYSA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

This includes the study of the compound’s physical properties like melting point, boiling point, solubility, etc., and chemical properties like acidity or basicity, reactivity, etc.


Scientific Research Applications

Carbonic Anhydrase Inhibition

Sulfonamide derivatives have been identified as potent inhibitors of carbonic anhydrases, which are enzymes implicated in various physiological and pathological processes. For instance, a study by Sapegin et al. (2018) reported the synthesis of a novel class of [1,4]oxazepine-based primary sulfonamides demonstrating strong inhibition of human carbonic anhydrases, highlighting their potential therapeutic relevance (Sapegin et al., 2018).

Anticancer Activity

Mixed-ligand copper(II)-sulfonamide complexes have shown varying degrees of DNA binding, DNA cleavage, genotoxicity, and anticancer activity, underscoring the role of the sulfonamide derivative in governing interactions with DNA and inducing cell death primarily through apoptosis (González-Álvarez et al., 2013).

Neurodegenerative Disease Imaging

Research by Fookes et al. (2008) on fluoroethoxy and fluoropropoxy substituted compounds has indicated high affinity and selectivity for peripheral benzodiazepine receptors (PBRs), suggesting their utility in imaging PBR expression in neurodegenerative disorders using positron emission tomography (PET) (Fookes et al., 2008).

Synthetic Chemistry and Material Science

The synthetic versatility of sulfonamide derivatives is also notable in material science, where they serve as building blocks for complex molecular architectures. For example, Ertem et al. (2017) detailed the synthesis and electrochemical characterization of novel metallophthalocyanines fused with sulfonamide groups, indicating their potential in electrochemical applications (Ertem et al., 2017).

Antimicrobial and Antifungal Applications

Sulfonamide derivatives have been evaluated for their antibacterial and antifungal activities, as demonstrated by Hassan et al. (2013), who synthesized a series of 2-pyrazolines and pyrazole derivatives bearing benzenesulfonamide moieties with promising antimicrobial properties (Hassan et al., 2013).

Safety And Hazards

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Future Directions

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Please consult with a professional chemist or a trusted source for specific information about this compound.


properties

IUPAC Name

3-chloro-N-[2-(3,5-dimethyl-4-phenylpyrazol-1-yl)ethyl]-4-fluorobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClFN3O2S/c1-13-19(15-6-4-3-5-7-15)14(2)24(23-13)11-10-22-27(25,26)16-8-9-18(21)17(20)12-16/h3-9,12,22H,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOOMFKGBGZJOIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CCNS(=O)(=O)C2=CC(=C(C=C2)F)Cl)C)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClFN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-chloro-N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)-4-fluorobenzenesulfonamide

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